2-[[4-[3-(Ethylamino)pyridin-2-yl]piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-[3-(Ethylamino)pyridin-2-yl]piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;hydrochloride is a complex organic compound with a unique structure that combines elements of benzopyran, piperazine, and pyridine
Vorbereitungsmethoden
The synthesis of 2-[[4-[3-(Ethylamino)pyridin-2-yl]piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;hydrochloride involves multiple steps. The process typically starts with the preparation of the benzopyran core, followed by the introduction of the piperazine and pyridine moieties. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyridine rings, using reagents such as halogens or alkylating agents.
Wissenschaftliche Forschungsanwendungen
2-[[4-[3-(Ethylamino)pyridin-2-yl]piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of 2-[[4-[3-(Ethylamino)pyridin-2-yl]piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation, cell proliferation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-[[4-[3-(Ethylamino)pyridin-2-yl]piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;hydrochloride stands out due to its unique combination of structural features. Similar compounds include:
2H-1-Benzopyran-6-ol,2-ethyl-3,4-dihydro-2,8-dimethyl-(9CI): This compound shares the benzopyran core but differs in the substituents attached to the core structure.
2H-1-Benzopyran-6-ol,3,4-dihydro-2,5,7,8-tetramethyl-(Z)-2-butenedioate: This compound has a similar backbone but lacks the piperazine and pyridine moieties, resulting in different chemical and biological properties.
Eigenschaften
CAS-Nummer |
136604-19-8 |
---|---|
Molekularformel |
C25H37ClN4O2 |
Molekulargewicht |
461 g/mol |
IUPAC-Name |
2-[[4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;hydrochloride |
InChI |
InChI=1S/C25H36N4O2.ClH/c1-6-26-21-8-7-11-27-24(21)29-14-12-28(13-15-29)16-25(5)10-9-20-19(4)22(30)17(2)18(3)23(20)31-25;/h7-8,11,26,30H,6,9-10,12-16H2,1-5H3;1H |
InChI-Schlüssel |
JTNGSVGIECDKCP-UHFFFAOYSA-N |
SMILES |
CCNC1=C(N=CC=C1)N2CCN(CC2)CC3(CCC4=C(O3)C(=C(C(=C4C)O)C)C)C.Cl |
Kanonische SMILES |
CCNC1=C(N=CC=C1)N2CCN(CC2)CC3(CCC4=C(O3)C(=C(C(=C4C)O)C)C)C.Cl |
Synonyme |
2H-1-benzopyran-6-ol,2-((4-(3-(ethylamino)-2-pyridinyl)-1-piperazinyl)methyl)-3,4-dihydro-2,5,7,8-tetramethyl-(Z)-2-butenedioate U 78518E U 78518F U-78518E U-78518F U78518F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.